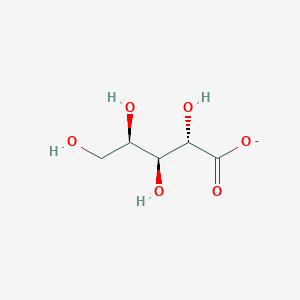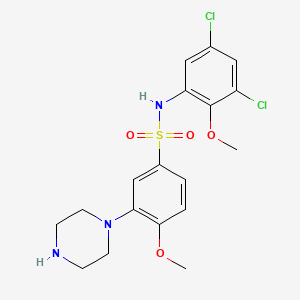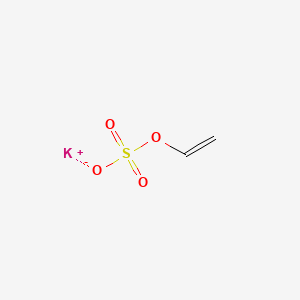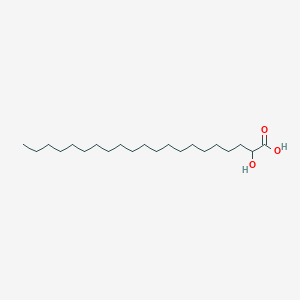
D-lyxonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-lyxonate is a lyxonate that is the conjugate base of D-lyxonic acid, obtained by the deprotonation of the carboxy group. It is a conjugate base of a D-lyxonic acid. It is an enantiomer of a L-lyxonate.
Aplicaciones Científicas De Investigación
1. Enzymatic Activity and Metabolic Function in Bacteria
D-lyxonate, specifically L-lyxonate, plays a crucial role in bacterial metabolism. In Pseudomonas aeruginosa PAO1, the dehydration of L-lyxonate is a key step in a novel catabolic pathway. This process involves L-lyxonate dehydratase (LyxD) which dehydrates L-lyxonate to form 2-keto-3-deoxy-L-lyxonate, eventually leading to the production of α-ketoglutarate, an intermediate in the citric acid cycle. This discovery sheds light on the diverse metabolic capabilities of bacteria and the potential for exploiting these pathways for biotechnological applications (Ghasempur et al., 2014).
2. Chemical Synthesis and Characterization
D-lyxonate can be synthesized from other sugars like galactose. A study demonstrated a two-step synthesis of D-lyxono-γ-lactone from galactose, yielding potassium lyxonate and then D-lyxono-γ-lactone. These compounds were characterized using various techniques like IR, 1H, 13C NMR, mass spectrometry, and microanalysis. Such synthetic pathways and characterizations are fundamental for understanding the chemical nature of D-lyxonate and its derivatives, which can be crucial for various scientific and industrial applications (Yahyazadeh, 2007).
3. Role in Ascorbate Metabolism
D-lyxonate is involved in the metabolism of L-ascorbate (vitamin C) in certain bacteria. For instance, Ralstonia eutropha H16 utilizes L-ascorbate as a sole carbon source via a novel catabolic pathway that involves the transformation of L-ascorbate to 2,3-diketo-L-gulonate and subsequently to L-lyxonate. This unique metabolic pathway, involving several enzymatic transformations, highlights the versatility of bacterial metabolism and the potential for biotechnological exploitation of such pathways (Stack et al., 2019).
4. Biotechnological Applications
D-lyxonate and its derivatives have potential applications in biotechnology. For example, a study explored the biotransformation of D-fructose to D-mannose using a thermostable D-lyxose isomerase from Thermosediminibacter oceani. This enzyme could catalyze the isomerization between D-fructose and D-mannose, a reaction of significant interest in the food and pharmaceutical industries due to the prebiotic and potential medical applications of D-mannose (Yu et al., 2016).
5. Implications in Cellular Metabolism
The impact of D-lyxonate and related compounds on cellular processes, such as ascorbic acid uptake, has been studied. Aldonic acids, including L-lyxonate, have been shown to influence the uptake of ascorbic acid in different cell types. This interaction suggests a broader role of these sugars in cellular metabolic pathways and potential therapeutic applications in enhancing nutrient absorption or delivery (Fay et al., 1994).
Propiedades
Nombre del producto |
D-lyxonate |
|---|---|
Fórmula molecular |
C5H9O6- |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m1/s1 |
Clave InChI |
QXKAIJAYHKCRRA-UZBSEBFBSA-M |
SMILES isomérico |
C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)



![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)






